molecular formula C12H13NOS B3043270 (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-33-7

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B3043270
CAS No.: 82955-33-7
M. Wt: 219.3 g/mol
InChI Key: NZBSBCCCGCUASD-DHZHZOJOSA-N
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Description

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a compound that features a thiophene ring and a bicyclic structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

The synthesis of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of thiophene derivatives with bicyclic amines. Common synthetic routes include:

Mechanism of Action

The mechanism of action of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The bicyclic structure provides rigidity, enhancing its specificity and binding affinity .

Comparison with Similar Compounds

Similar compounds to (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one include:

These compounds share the thiophene ring but differ in their additional structural features, which influence their chemical properties and applications.

Properties

IUPAC Name

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSBCCCGCUASD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

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